5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone
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Overview
Description
5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone is a synthetic steroidal compound with the molecular formula C22H30BrClO3 and a molecular weight of 457.833 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the pregnane skeleton, which is a derivative of the steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone typically involves multiple steps, starting from a suitable steroid precursorThe final step involves the formation of the carbolactone ring, which is a key structural feature of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or reduced carbonyl compounds.
Scientific Research Applications
5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone involves its interaction with specific molecular targets, such as steroid receptors or enzymes involved in steroid metabolism. The presence of halogen atoms may enhance its binding affinity and selectivity for these targets, leading to modulation of cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
5alpha-Bromo-6beta-chloro-3-oxopregnane-21,17alpha-carbolactone: Unique due to the specific positions of bromine and chlorine atoms.
5alpha-Bromo-6beta-fluoro-3-oxopregnane-21,17alpha-carbolactone: Similar structure but with a fluorine atom instead of chlorine.
5alpha-Chloro-6beta-bromo-3-oxopregnane-21,17alpha-carbolactone: Similar structure but with reversed positions of bromine and chlorine.
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
34684-82-7 |
---|---|
Molecular Formula |
C22H30BrClO3 |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
(5R,6R,8S,9S,10R,13S,14S,17S)-5-bromo-6-chloro-10,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30BrClO3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(26)27-21)11-17(24)22(23)12-13(25)3-7-20(16,22)2/h14-17H,3-12H2,1-2H3/t14-,15-,16-,17+,19-,20+,21-,22-/m0/s1 |
InChI Key |
XPBRVIWXBBCULT-JTIMCTONSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]24CCC(=O)O4)C[C@H]([C@@]5([C@@]3(CCC(=O)C5)C)Br)Cl |
Canonical SMILES |
CC12CCC3C(C1CCC24CCC(=O)O4)CC(C5(C3(CCC(=O)C5)C)Br)Cl |
Origin of Product |
United States |
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